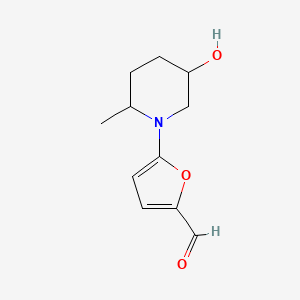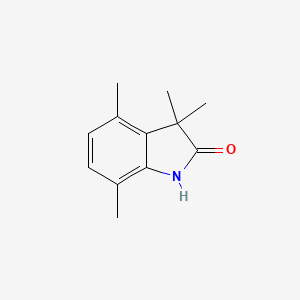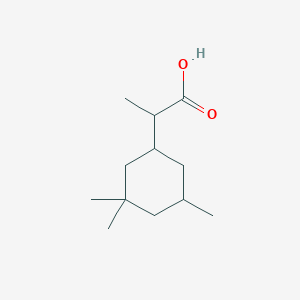amine](/img/structure/B13173262.png)
[(4-Bromothiophen-3-yl)methyl](ethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromothiophen-3-yl)methylamine is an organic compound that belongs to the class of heterocyclic amines It features a thiophene ring substituted with a bromine atom at the 4-position and a methyl group at the 3-position, which is further attached to an ethylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromothiophen-3-yl)methylamine typically involves the bromination of thiophene followed by alkylation and amination reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of (4-Bromothiophen-3-yl)methylamine may involve large-scale bromination of thiophene derivatives followed by subsequent alkylation and amination steps. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(4-Bromothiophen-3-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiolate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives without the bromine atom.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
(4-Bromothiophen-3-yl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of (4-Bromothiophen-3-yl)methylamine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The thiophene ring can participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.
類似化合物との比較
(4-Bromothiophen-3-yl)methylamine can be compared with other thiophene derivatives, such as:
Thiophene: The parent compound without any substitutions.
2-Bromothiophene: A similar compound with the bromine atom at the 2-position.
3-Methylthiophene: A thiophene derivative with a methyl group at the 3-position.
The uniqueness of (4-Bromothiophen-3-yl)methylamine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C7H10BrNS |
|---|---|
分子量 |
220.13 g/mol |
IUPAC名 |
N-[(4-bromothiophen-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C7H10BrNS/c1-2-9-3-6-4-10-5-7(6)8/h4-5,9H,2-3H2,1H3 |
InChIキー |
CIRUAIFWOBVVBF-UHFFFAOYSA-N |
正規SMILES |
CCNCC1=CSC=C1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


(propan-2-yl)amine](/img/structure/B13173182.png)
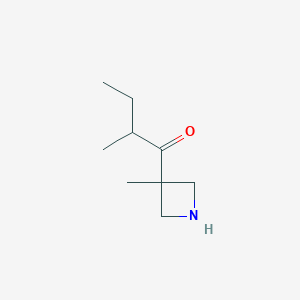
![ethyl N-[(1S,2S)-1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate](/img/structure/B13173187.png)
![2-Azabicyclo[3.2.2]nonane](/img/structure/B13173190.png)

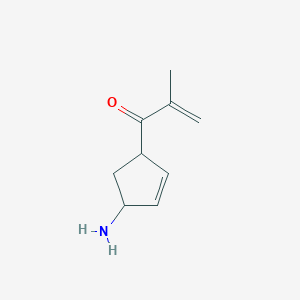
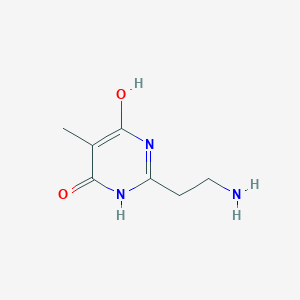
![(2S)-2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid](/img/structure/B13173222.png)
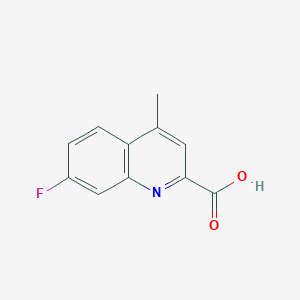
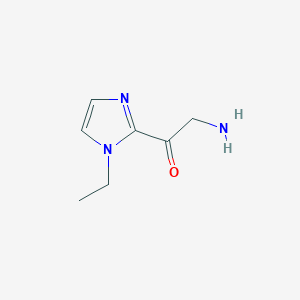
![3-[3-(3-Fluorophenyl)propyl]aniline](/img/structure/B13173235.png)
